N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Description

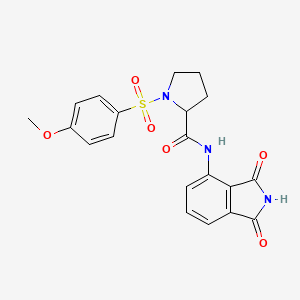

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core linked to a 1,3-dioxo-isoindolyl group and a 4-methoxybenzenesulfonyl moiety.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O6S/c1-29-12-7-9-13(10-8-12)30(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJHQPUOKJJBPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

Formation of Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

Introduction of Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of Pyrrolidine-2-carboxamide: The final step involves the coupling of the intermediate with pyrrolidine-2-carboxylic acid or its derivatives under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

Drug Development:

Therapeutic Agents: Possible use as a therapeutic agent for certain diseases.

Industry

Material Science: Applications in the development of new materials with specific properties.

Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline-1,3-dione moiety may play a crucial role in binding to active sites, while the sulfonyl and pyrrolidine groups may enhance specificity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

A detailed comparison of key structural and physicochemical properties is provided in Table 1.

Table 1. Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide | C₂₁H₁₉N₃O₆S* | 465.46 | Pyrrolidine-2-carboxamide, isoindole-1,3-dione, sulfonyl |

| Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) | C₂₂H₂₄N₂O₇S | 460.50 | Acetamide, methylsulfonyl, ethoxy-methoxyphenyl |

| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | C₂₉H₂₂F₂N₆O₄S | 589.58 | Pyrazolopyrimidine, chromenone, fluorophenyl, sulfonamide |

| (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | C₃₁H₃₇N₅O₄S | 599.73 | Hydroxypyrrolidine, benzamide, methylthiazole |

*Estimated based on IUPAC nomenclature.

Key Observations:

- Core Structure: The target compound shares the isoindole-1,3-dione motif with apremilast but replaces apremilast’s acetamide and ethoxy-methoxyphenyl groups with a 4-methoxybenzenesulfonyl-pyrrolidine system. This substitution likely alters solubility and target binding .

- Sulfonyl vs. Sulfonamide: Unlike the sulfonamide group in ’s chromenone derivative, the target compound’s sulfonyl group lacks a direct N–H bond, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of isoindole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.44 g/mol. The structure features a pyrrolidine ring linked to a sulfonamide moiety and an isoindole derivative, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Phosphodiesterase Inhibition : Similar compounds have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways related to inflammation and immune responses .

- Anti-inflammatory Effects : The ability to inhibit tumor necrosis factor-alpha (TNF-α) suggests that this compound may possess anti-inflammatory properties. TNF-α is a key cytokine involved in systemic inflammation .

- G Protein-Coupled Receptor Modulation : The compound may also influence G protein-coupled receptors (GPCRs), which are critical in many physiological processes including mood regulation and pain perception .

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Neurological Disorders : By modulating cAMP levels and influencing GPCRs, it could have implications for treating mood disorders or neurodegenerative diseases.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.